molecular formula C11H22O4Si B14221190 Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane CAS No. 820252-12-8

Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane

Cat. No.: B14221190
CAS No.: 820252-12-8
M. Wt: 246.37 g/mol
InChI Key: CFPVMOZYGJGLNN-UHFFFAOYSA-N
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Description

Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound features a trimethoxysilane group attached to a bicyclic oxirane ring, making it a valuable agent in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane typically involves the reaction of a suitable precursor with trimethoxysilane. One common method includes the reaction of 3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl alcohol with trimethoxysilane in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the precursor and trimethoxysilane are mixed and reacted under optimized conditions to ensure high yield and purity. The reaction mixture is then purified using distillation or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane involves its ability to form strong covalent bonds with various substrates. The trimethoxysilane group hydrolyzes to form silanols, which can then condense to form siloxane bonds with hydroxyl groups on surfaces. The oxirane ring can undergo nucleophilic attack, leading to the formation of functionalized derivatives that enhance the properties of the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethoxy[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane is unique due to its specific bicyclic oxirane ring, which imparts distinct reactivity and functionalization capabilities compared to other silane compounds. This uniqueness makes it particularly valuable in applications requiring precise surface modifications and enhanced material properties .

Properties

CAS No.

820252-12-8

Molecular Formula

C11H22O4Si

Molecular Weight

246.37 g/mol

IUPAC Name

trimethoxy-[3-(6-oxabicyclo[3.1.0]hexan-2-yl)propyl]silane

InChI

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)8-4-5-9-6-7-10-11(9)15-10/h9-11H,4-8H2,1-3H3

InChI Key

CFPVMOZYGJGLNN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCC1CCC2C1O2)(OC)OC

Origin of Product

United States

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